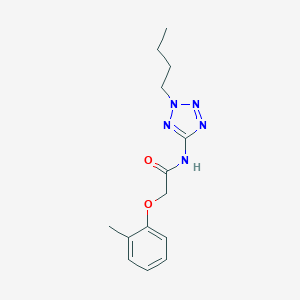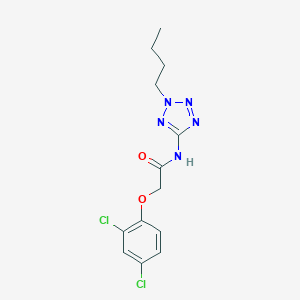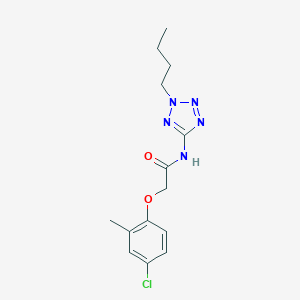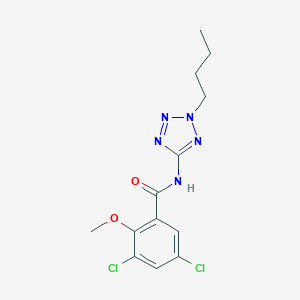![molecular formula C24H23F2N3O B244480 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, also known as JNJ-42165279, is a novel and potent small molecule antagonist of the dopamine D2 receptor. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
作用機序
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide acts as a potent antagonist of the dopamine D2 receptor, which is a key target for the treatment of various neurological and psychiatric disorders. By blocking the activity of the D2 receptor, 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide can modulate the release of dopamine in the brain, leading to changes in neural activity and behavior.
Biochemical and Physiological Effects:
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, neural activity, and behavior. It has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, leading to changes in neural activity and behavior.
実験室実験の利点と制限
One of the main advantages of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide for lab experiments is its potent and selective activity as a dopamine D2 receptor antagonist. This makes it a valuable tool for studying the role of the D2 receptor in various neurological and psychiatric disorders. However, one limitation of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, including further studies on its mechanism of action, its therapeutic potential in various neurological and psychiatric disorders, and its potential for use in combination therapies. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide could help to optimize its therapeutic potential and minimize potential side effects.
合成法
The synthesis of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline with 4-(2-fluorobenzyl)piperazine to form 3-fluoro-N-(4-(2-fluorobenzyl)piperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide.
科学的研究の応用
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been the subject of extensive scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
特性
分子式 |
C24H23F2N3O |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
3-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-20-6-3-5-18(16-20)24(30)27-21-8-10-22(11-9-21)29-14-12-28(13-15-29)17-19-4-1-2-7-23(19)26/h1-11,16H,12-15,17H2,(H,27,30) |
InChIキー |
XIDICTIRPMENSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)






